molecular formula C9H10FNO3 B2695930 2-Amino-2-(2-fluoro-4-methoxyphenyl)acetic acid CAS No. 1270315-04-2

2-Amino-2-(2-fluoro-4-methoxyphenyl)acetic acid

Cat. No.: B2695930
CAS No.: 1270315-04-2
M. Wt: 199.181
InChI Key: FVKJYCAOYMPDDO-UHFFFAOYSA-N
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Description

2-Amino-2-(2-fluoro-4-methoxyphenyl)acetic acid is an organic compound that features a fluorinated aromatic ring and a glycine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the Ullmann methoxylation reaction, where 2-fluoro-4-iodoaniline is reacted with sodium methoxide and copper(I) chloride in methanol and dimethylformamide at elevated temperatures . The resulting intermediate is then subjected to further reactions to introduce the glycine moiety.

Industrial Production Methods

Industrial production of 2-Amino-2-(2-fluoro-4-methoxyphenyl)acetic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(2-fluoro-4-methoxyphenyl)acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorine-substituted position on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium methoxide in methanol for methoxylation reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2-Amino-2-(2-fluoro-4-methoxyphenyl)acetic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Amino-2-(2-fluoro-4-methoxyphenyl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine and methoxy groups on the aromatic ring can influence the compound’s binding affinity and selectivity. The glycine moiety may also play a role in modulating the compound’s biological activity by interacting with amino acid receptors or transporters.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-2-(2-fluoro-4-methoxyphenyl)acetic acid is unique due to the presence of both the fluorine and methoxy groups on the aromatic ring, combined with the glycine moiety. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

2-amino-2-(2-fluoro-4-methoxyphenyl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FNO3/c1-14-5-2-3-6(7(10)4-5)8(11)9(12)13/h2-4,8H,11H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVKJYCAOYMPDDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(C(=O)O)N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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